(R)-2-(2-Ethoxy-2-oxoethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method is the reaction of ®-2-pentanol with ethyl oxalyl chloride under basic conditions to form the ester, which is then hydrolyzed to yield the desired acid.
Industrial Production Methods
Industrial production of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(2-Methoxy-2-oxoethyl)pentanoic acid
- ®-2-(2-Propoxy-2-oxoethyl)pentanoic acid
- ®-2-(2-Butoxy-2-oxoethyl)pentanoic acid
Uniqueness
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H16O4 |
---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2R)-2-(2-ethoxy-2-oxoethyl)pentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-5-7(9(11)12)6-8(10)13-4-2/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
CEKFSABWQPHEHK-SSDOTTSWSA-N |
Isomerische SMILES |
CCC[C@H](CC(=O)OCC)C(=O)O |
Kanonische SMILES |
CCCC(CC(=O)OCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.